4-BENZOYL-2-TERT-BUTYLPHENOL
Description
4-Benzoyl-2-tert-butylphenol is a phenolic derivative characterized by a benzoyl group (-C₆H₅CO) at the para position and a bulky tert-butyl group (-C(CH₃)₃) at the ortho position relative to the hydroxyl group. Phenolic compounds with tert-butyl groups are widely used as antioxidants, UV stabilizers, and chemical intermediates due to their steric hindrance and electronic effects. The benzoyl group in this compound may enhance UV absorption capabilities, suggesting applications in polymer stabilization or photochemistry.
Properties
CAS No. |
16928-03-3 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-11-13(9-10-15(14)18)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 |
InChI Key |
UEAPCHXAHIUTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-2-TERT-BUTYLPHENOL typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-2-TERT-BUTYLPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
4-BENZOYL-2-TERT-BUTYLPHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-BENZOYL-2-TERT-BUTYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes to modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (e.g., nitro, benzoyl) increase phenolic acidity, while electron-donating groups (e.g., tert-butyl) decrease it.
- Steric hindrance from tert-butyl groups in ortho positions (e.g., 2,6-di-tert-butyl-4-methylphenol) shields the -OH group, improving antioxidant efficacy .
Physicochemical Properties
Insights :
- Bulky substituents like tert-butyl reduce water solubility but enhance compatibility with hydrophobic matrices (e.g., polymers).
- Nitro and bromo groups marginally increase polarity compared to alkyl-substituted derivatives.
Research Findings :
- Benzotriazole-containing phenols (e.g., ) exhibit superior UV stability compared to alkyl-substituted derivatives, making them ideal for coatings.
- Antioxidant activity in tert-butyl-substituted phenols correlates with steric protection of the -OH group, as shown in DFT studies of Schiff bases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
